BAY 598-Bio-X

Vue d'ensemble

Description

BAY-598 est un inhibiteur puissant et sélectif de la méthyltransférase de lysine protéique connue sous le nom de protéine contenant le domaine SET et MYND 2 (SMYD2). Ce composé a été développé comme une sonde chimique pour étudier les fonctions biologiques de SMYD2, qui est impliqué dans la méthylation des protéines histones et non histones. BAY-598 a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la méthylation des résidus lysine sur des protéines telles que p53, qui joue un rôle crucial dans la suppression des tumeurs .

Applications De Recherche Scientifique

BAY-598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: BAY-598 has been shown to inhibit the methylation activity of SMYD2, which is overexpressed in various cancers, including esophageal squamous cell carcinoma, bladder carcinoma, and gastric cancer.

Epigenetics: As a selective inhibitor of SMYD2, BAY-598 is used to study the epigenetic regulation of gene expression.

Drug Development: BAY-598 serves as a lead compound for the development of new drugs targeting SMYD2.

Biological Studies: BAY-598 is used in various biological studies to investigate the role of protein methylation in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.

Mécanisme D'action

BAY-598 exerts its effects by competitively inhibiting the methylation activity of SMYD2. It binds to the active site of SMYD2, preventing the enzyme from interacting with its substrates, such as histone H3 and p53. This inhibition leads to a decrease in the methylation of lysine residues on these proteins, which in turn affects their function. For example, the methylation of lysine 370 on p53 by SMYD2 reduces the DNA-binding activity of p53, thereby modulating its role in transcriptional regulation and tumor suppression .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

BAY 598-Bio-X plays a significant role in biochemical reactions. It targets a specific protein, SMYD2, involved in various cellular processes . This compound is known to interact with SMYD2, a lysine methyltransferase that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been reported to enhance apoptotic responses in cancer cell lines and decrease p53K370me levels in HEK293 cells . This compound also reduces methylation in tumor cells in a mouse xenograft model . In non-small cell lung cancer cells, this compound potentiates the anti-cancer effects of doxorubicin by modulating the JAK/STAT signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can inhibit the methylation activity of SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . This leads to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to consistently inhibit the methylation of p53K370 in cells with an IC50 value < 1 µM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein methylation. It interacts with SMYD2, a lysine methyltransferase, to methylate histone H3K36, histone H3K4, and Lys-370 of p53 .

Subcellular Localization

Given its role as a lysine methyltransferase inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .

Méthodes De Préparation

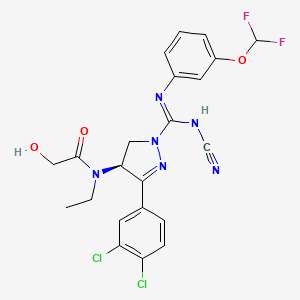

La synthèse de BAY-598 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pyrazoline : Cela implique la réaction d'une hydrazine substituée avec une dicétone pour former le cycle pyrazoline.

Introduction du groupe cyano : Ceci est réalisé par une réaction de substitution nucléophile.

Addition du groupe difluorométhoxyphényle : Cette étape implique une réaction de couplage avec un dérivé phénylique approprié.

Modifications finales :

Les méthodes de production industrielle de BAY-598 ne sont pas bien documentées, car il est principalement utilisé à des fins de recherche. La synthèse peut être mise à l'échelle en utilisant des techniques standard de génie chimique pour produire de plus grandes quantités si nécessaire.

Analyse Des Réactions Chimiques

BAY-598 subit plusieurs types de réactions chimiques, notamment :

Oxydation : BAY-598 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : BAY-598 peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes cyano et difluorométhoxyphényle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

BAY-598 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Recherche sur le cancer : BAY-598 s'est avéré inhiber l'activité de méthylation de SMYD2, qui est surexprimée dans divers cancers, notamment le carcinome épidermoïde de l'œsophage, le carcinome de la vessie et le cancer de l'estomac.

Épigénétique : En tant qu'inhibiteur sélectif de SMYD2, BAY-598 est utilisé pour étudier la régulation épigénétique de l'expression des gènes.

Développement de médicaments : BAY-598 sert de composé de tête pour le développement de nouveaux médicaments ciblant SMYD2.

Mécanisme d'action

BAY-598 exerce ses effets en inhibant de manière compétitive l'activité de méthylation de SMYD2. Il se lie au site actif de SMYD2, empêchant l'enzyme d'interagir avec ses substrats, tels que l'histone H3 et p53. Cette inhibition conduit à une diminution de la méthylation des résidus lysine sur ces protéines, ce qui affecte à son tour leur fonction. Par exemple, la méthylation de la lysine 370 sur p53 par SMYD2 réduit l'activité de liaison à l'ADN de p53, modulant ainsi son rôle dans la régulation transcriptionnelle et la suppression des tumeurs .

Comparaison Avec Des Composés Similaires

BAY-598 est unique parmi les inhibiteurs de SMYD2 en raison de sa grande sélectivité et de sa puissance. Il s'est avéré être plus de 100 fois plus sélectif pour SMYD2 que pour d'autres méthyltransférases d'histones et des cibles non épigénétiques. Des composés similaires incluent :

LLY-507 : Un autre inhibiteur sélectif de SMYD2, mais avec un chimiotype différent de celui de BAY-598.

AZ505 : Un inhibiteur puissant de SMYD2 avec un mode de liaison distinct.

Le chimiotype unique et la grande sélectivité de BAY-598 en font un outil précieux pour étudier les fonctions spécifiques de SMYD2 et pour développer des thérapies ciblées pour les maladies associées à une activité de méthylation aberrante .

Propriétés

IUPAC Name |

N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJIRVZJJGFTK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

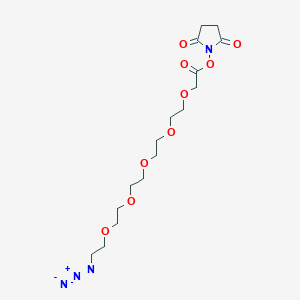

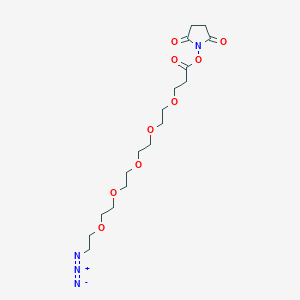

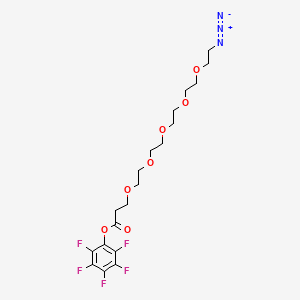

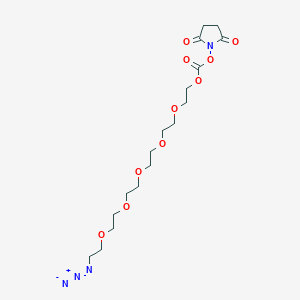

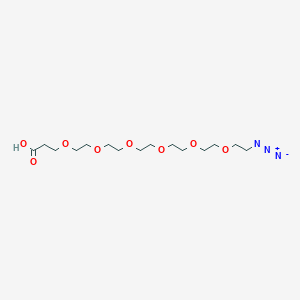

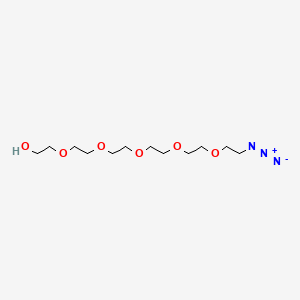

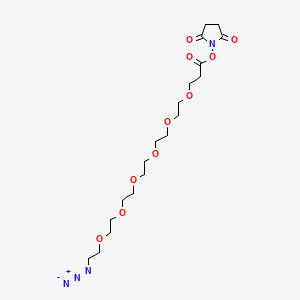

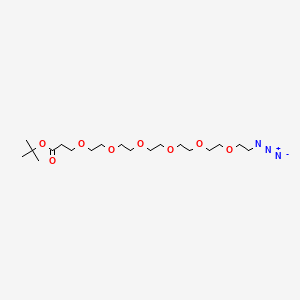

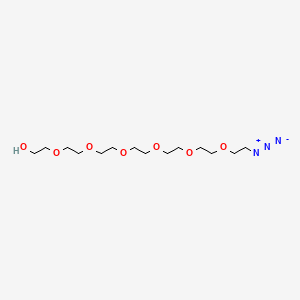

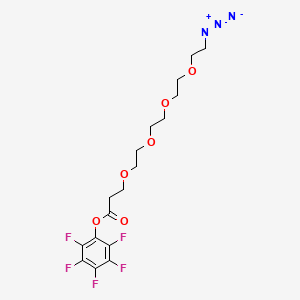

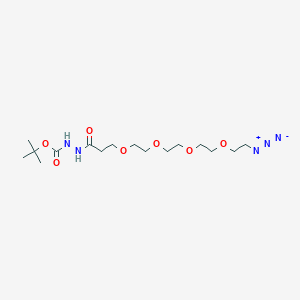

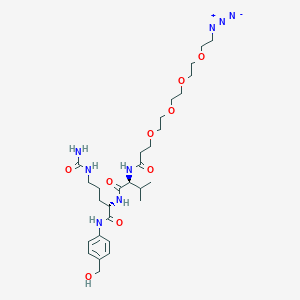

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)